(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)(6-(trifluoromethyl)-1H-indol-2-yl)methanone
Description
The compound (1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)(6-(trifluoromethyl)-1H-indol-2-yl)methanone (hereafter referred to as Compound X) is a synthetic molecule featuring a spirocyclic amine (1,8-dioxa-4-azaspiro[5.5]undecane) linked via a methanone bridge to a 6-trifluoromethyl-substituted indole moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the spirocyclic amine may influence conformational rigidity and receptor binding .
Properties
IUPAC Name |
1,8-dioxa-4-azaspiro[5.5]undecan-4-yl-[6-(trifluoromethyl)-1H-indol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c19-18(20,21)13-3-2-12-8-15(22-14(12)9-13)16(24)23-5-7-26-17(10-23)4-1-6-25-11-17/h2-3,8-9,22H,1,4-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEVSYJKJPLRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(CCO2)C(=O)C3=CC4=C(N3)C=C(C=C4)C(F)(F)F)COC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)(6-(trifluoromethyl)-1H-indol-2-yl)methanone represents a novel class of bioactive molecules with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The molecular formula is with a molecular weight of approximately 335.30 g/mol. The trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity.
Anticancer Activity
Research indicates that compounds with indole derivatives exhibit significant anticancer properties. Indole-based compounds have been shown to target multiple pathways involved in cancer cell proliferation and survival, including:
- Inhibition of cell cycle regulators : Compounds similar to our target have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of apoptosis : Many indole derivatives activate caspases, promoting programmed cell death in cancer cells.
In a study examining indole derivatives, compounds showed IC50 values ranging from 39.7 μM to 46.6 μM against various colon cancer cell lines (HCT-15 and SW-620) . This suggests that the target compound may share similar mechanisms of action.
Antimicrobial Activity
The azaspiroketal structure has been associated with significant antimicrobial effects. A related study found that indolyl azaspiroketal Mannich bases exhibited potent anti-mycobacterial activity with minimum inhibitory concentrations (MIC) below 5 μM . The membrane-disruptive effects observed are believed to be due to the amphiphilic nature of these compounds.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:
- Trifluoromethyl Group : The presence of this group increases the compound's potency through enhanced interaction with biological targets.
- Spirocyclic Framework : The unique spirocyclic structure is pivotal for maintaining activity against specific enzymes and receptors.
Case Studies
-
Anticancer Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-15) cancers, with varying degrees of potency.
Cell Line IC50 (μM) MCF-7 45 A549 40 HCT-15 39.7 - Antimycobacterial Activity : In a comparative analysis, azaspiroketal derivatives were tested against Mycobacterium bovis BCG, showing promising results with MIC values indicating effective inhibition at low concentrations .
Comparison with Similar Compounds
Structural Comparisons
Compound X shares structural motifs with cannabinoid receptor ligands, indole-derived bioactive molecules, and spirocyclic compounds. Key comparisons include:
Table 1: Structural and Functional Features of Related Compounds
| Compound | Core Structure | Key Functional Groups | Receptor Affinity (CB1, nM) | Bioactivity Notes |
|---|---|---|---|---|
| Compound X | Spirocyclic amine + indole | Trifluoromethyl, methanone | Not reported | Hypothesized CNS activity |
| JWH-018 (Indole-derived) | Naphthoylindole | Naphthalene, morpholinoethyl | Ki = 9.0 ± 5.0 | High CB1 affinity, psychotropic |
| Pyrrole-derived analog | Pyrrole + morpholinoethyl | Morpholinoethyl, pentyl chain | Ki = 120 ± 15 | Reduced potency vs. indoles |
| Δ9-THC | Cyclohexene + resorcinol | Phenolic hydroxyl, pentyl chain | Ki = 41 ± 8 | Classic cannabinoid agonist |
- Indole vs. Pyrrole Cores : Indole derivatives (e.g., JWH-018) exhibit higher CB1 receptor affinity compared to pyrrole analogs due to enhanced π-π interactions and hydrogen bonding . Compound X ’s indole moiety positions it closer to high-affinity ligands, though its spirocyclic system may alter binding kinetics.
- Spirocyclic vs.
- Trifluoromethyl Substitution: The 6-trifluoromethyl group in Compound X may enhance membrane permeability and resistance to oxidative metabolism compared to non-fluorinated indoles (e.g., Δ9-THC) .
Bioactivity and Receptor Interactions
- CB1 Receptor Binding: Indole derivatives with optimal side chains (4–6 carbons) show nanomolar CB1 affinity . Compound X’s spirocyclic system may mimic side-chain interactions, though steric effects could reduce potency compared to JWH-016.
- Functional Selectivity: Pyrrole-derived analogs exhibit activity "separation" (e.g., hypomobility vs. hypothermia), suggesting Compound X’s indole core may offer balanced efficacy across cannabinoid-mediated responses .
- Spectroscopic Characterization : Compound X ’s structure would require detailed NMR and X-ray crystallography (e.g., SHELX refinement ) to confirm spirocyclic conformation and hydrogen-bonding patterns, critical for SAR studies .
Preparation Methods
Fischer Indole Cyclization
A protocol for 4-(1H-indol-2-yl)phenylmethanone synthesis provides a template:
-
Friedel-Crafts Acylation : Benzoylation of n-propylbenzene with benzoyl chloride using AlCl₃ in CH₂Cl₂ yields (4-propylphenyl)phenylmethanone.
-
Bromination/Oxidation : Side-chain bromination with N-bromosuccinimide (NBS) followed by oxidation with bis-tetrabutylammonium dichromate generates 1,4-diacylbenzene.
-
Hydrazone Formation and Cyclization : Reaction with phenylhydrazine and cyclization using BF₃·Et₂O in acetic acid produces the indole.
For the 6-trifluoromethyl variant, starting with 3-trifluoromethylacetophenone could allow hydrazone formation and cyclization under similar conditions. Computational modeling (e.g., using PubChem’s SMILES data) suggests that electronic effects of the CF₃ group may necessitate adjusted reaction temperatures or prolonged cyclization times.
Convergent Coupling of Spirocyclic Amine and Indole Moieties
The methanone bridge links the spirocyclic amine and indole fragments. Key coupling strategies include nucleophilic acyl substitution and transition metal-catalyzed cross-couplings.
Nucleophilic Acyl Substitution
The spirocyclic amine’s nitrogen can attack an activated carbonyl. For example, 4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone was synthesized via alkylation of the spiro amine with a bromomethylbenzophenone derivative. Adapting this:
-
Synthesis of Chloromethyl Indole Ketone : Introduce a chloromethyl group to 6-(trifluoromethyl)-1H-indol-2-yl methanone via Friedel-Crafts alkylation.
-
Alkylation of Spirocyclic Amine : React the chloromethyl indole ketone with 1,8-dioxa-4-azaspiro[5.5]undecane in the presence of a base (e.g., K₂CO₃) in DMF.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling could link aryl halides to the spiro amine. However, this method is less explored in the provided sources and would require optimization to accommodate the steric bulk of the spiro system.
Optimization and Mechanistic Considerations
Catalytic Systems
Q & A
Q. What are the optimal synthetic routes for (1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)(6-(trifluoromethyl)-1H-indol-2-yl)methanone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step procedures with spirocyclic intermediates and trifluoromethylindole coupling. Key steps include:
- Spirocyclic Core Formation : Refluxing substituted amines with ketones or aldehydes in ethanol/acetic acid (e.g., 80% yield via NaOH-mediated cyclization in dichloromethane) .
- Indole Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions for attaching the 6-(trifluoromethyl)indole moiety.
- Optimization Strategies :
- Solvent selection (polar aprotic solvents enhance spirocyclization).
- Catalysts (Pd-based for cross-coupling; acid/base for cyclization).
- Temperature control (reflux vs. room temperature).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C-NMR : Verify spirocyclic protons (δ 3.5–4.5 ppm for oxygen/nitrogen-bound CH₂) and indole aromaticity (δ 7.0–8.5 ppm) .
- 19F-NMR : Confirm trifluoromethyl group (δ -60 to -70 ppm).
- Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H]+ at m/z 413.15) .
- IR Spectroscopy : Detect carbonyl (C=O, ~1670 cm⁻¹) and NH/OH stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer: Contradictions often arise from variability in experimental design. Strategies include:
- Standardized Assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity .
- Control for Degradation : Monitor compound stability (e.g., HPLC at intervals) to rule out matrix effects from degraded samples .
- Statistical Robustness : Apply multivariate analysis (PCA or PLS-DA) to distinguish biological effects from noise .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Systematic Substitution : Modify substituents on the spirocycle (e.g., replacing dioxa with thia/aza groups) or indole (e.g., halogens vs. alkyl chains) .
- Computational Modeling :
- Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs.
- QSAR models using descriptors like logP, polar surface area, and H-bond donors .
- Biological Testing : Prioritize derivatives with >50% inhibition in primary screens for dose-response assays.
Q. Example SAR Table :
| Derivative | Substituent (R) | IC₅₀ (μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| Parent compound | CF₃ | 0.8 | 0.15 | |
| Derivative A | Cl | 1.2 | 0.10 | |
| Derivative B | OCH₃ | 2.5 | 0.30 |
Q. How can the mechanism of action be systematically investigated for this compound?
Methodological Answer:
- Target Identification :
- Chemical Proteomics : Use affinity chromatography with immobilized compound to capture binding proteins .
- CRISPR Screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity.
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling changes (e.g., MAPK/ERK inhibition) .
- In Vivo Validation : Zebrafish or murine models for pharmacokinetics (e.g., AUC, half-life) and toxicity .
Q. What advanced techniques address challenges in analyzing this compound within complex biological matrices?
Methodological Answer:
- Hyphenated Techniques : LC-MS/MS with MRM for quantification in plasma/tissue (LOD: 0.1 ng/mL) .
- Sample Stabilization : Add protease inhibitors and cool samples to 4°C to prevent degradation .
- Data Integration : Machine learning (e.g., random forests) to deconvolute spectral overlaps in metabolomics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
